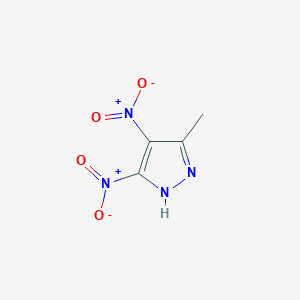
5-Methyl-3,4-dinitro-1H-pyrazole
Overview
Description
5-Methyl-3,4-dinitro-1H-pyrazole is a nitrogen-containing heterocyclic compound. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of nitro groups in its structure makes it an interesting compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
Mode of Action
Nitropyrazole derivatives, such as 5-methyl-3,4-dinitro-1h-pyrazole, are known to interact with their targets to produce a significant amount of energy . This interaction often results in changes at the molecular level, leading to the release of energy.
Biochemical Pathways
It’s known that nitropyrazole derivatives can influence various biochemical processes due to their high energy content .
Pharmacokinetics
The compound’s molecular weight is 1721 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an energetic compound . The release of energy upon interaction with its targets can lead to various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles, the class of compounds to which 5-Methyl-3,4-dinitro-1H-pyrazole belongs, can participate in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is known that nitro derivatives of pyrazole can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that all compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,4-dinitro-1H-pyrazole typically involves the nitration of 5-methyl-1H-pyrazole. This can be achieved by treating 5-methyl-1H-pyrazole with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions need to be carefully monitored to avoid over-nitration and to ensure the selective formation of the 3,4-dinitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems can help in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,4-dinitro-1H-pyrazole undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the methyl group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: 5-Methyl-3,4-diamino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 5-Formyl-3,4-dinitro-1H-pyrazole.
Scientific Research Applications
5-Methyl-3,4-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of energetic materials due to its high energy content and stability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dinitropyrazole: Known for its energetic properties and low sensitivity.
3,5-Dinitro-1H-pyrazole: Another nitro-substituted pyrazole with similar reactivity.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A more complex pyrazole derivative with multiple nitro groups.
Uniqueness
5-Methyl-3,4-dinitro-1H-pyrazole is unique due to the presence of both a methyl group and two nitro groups on the pyrazole ring. This combination provides a balance of stability and reactivity, making it suitable for various applications in chemistry and industry.
Properties
IUPAC Name |
3-methyl-4,5-dinitro-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIFLJXPRZLOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336699 | |
| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38859-00-6 | |
| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



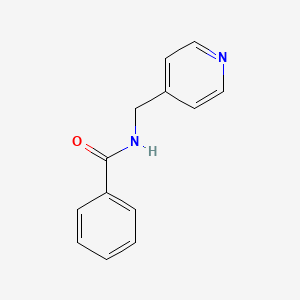
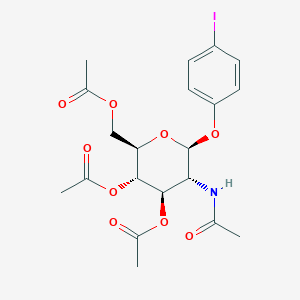



![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)



![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)
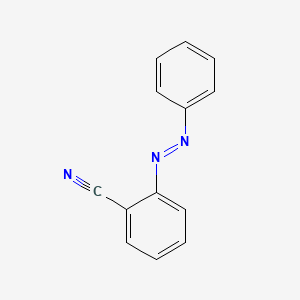
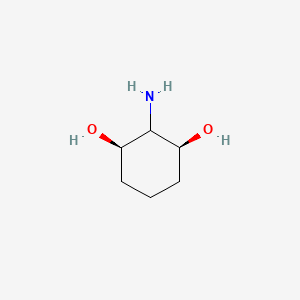
![7-Methylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B3052084.png)
